Tetradecyl-CoA (triammonium)
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Overview
Description
Tetradecyl-CoA (triammonium) is a long-chain acyl-CoA compound. It is a derivative of coenzyme A (CoA) and plays a crucial role in the metabolism of fatty acids. This compound is involved in various biochemical processes, including the synthesis and degradation of fatty acids, and is essential for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl-CoA (triammonium) typically involves the reaction of tetradecanoic acid with coenzyme A in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, an enzyme that facilitates the formation of the thioester bond between the fatty acid and CoA .
Industrial Production Methods
Industrial production of Tetradecyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mixture is then purified using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of adenosine triphosphate (ATP).
Reduction: It can be reduced to form different fatty acids.
Substitution: It can participate in substitution reactions where the CoA group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Requires oxygen and enzymes such as acyl-CoA oxidase.
Reduction: Involves reducing agents like nicotinamide adenine dinucleotide phosphate (NADPH).
Substitution: Utilizes various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Forms different fatty acids.
Substitution: Results in various acyl derivatives.
Scientific Research Applications
Tetradecyl-CoA (triammonium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and other related enzymes.
Biology: Plays a role in studying metabolic pathways, particularly those involving fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders and understanding the biochemical basis of diseases related to fatty acid metabolism.
Mechanism of Action
Tetradecyl-CoA (triammonium) exerts its effects by participating in the metabolism of fatty acids. It acts as a substrate for various enzymes, including acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. These derivatives are then involved in the β-oxidation pathway, leading to the production of acetyl-CoA, which enters the citric acid cycle to produce ATP. The molecular targets include enzymes involved in fatty acid metabolism, and the pathways involved are primarily those related to energy production .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl-CoA: Another long-chain acyl-CoA with a similar structure but a longer carbon chain.
Octadecyl-CoA: Similar to Tetradecyl-CoA but with an even longer carbon chain.
Dodecyl-CoA: A shorter-chain acyl-CoA compared to Tetradecyl-CoA.
Uniqueness
Tetradecyl-CoA (triammonium) is unique due to its specific chain length, which influences its reactivity and role in metabolic pathways. Its intermediate chain length allows it to participate in a variety of biochemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C35H73N10O16P3S |
---|---|
Molecular Weight |
1015.0 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecylsulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;azane |
InChI |
InChI=1S/C35H64N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-62-20-18-37-26(43)16-17-38-33(46)30(45)35(2,3)22-55-61(52,53)58-60(50,51)54-21-25-29(57-59(47,48)49)28(44)34(56-25)42-24-41-27-31(36)39-23-40-32(27)42;;;/h23-25,28-30,34,44-45H,4-22H2,1-3H3,(H,37,43)(H,38,46)(H,50,51)(H,52,53)(H2,36,39,40)(H2,47,48,49);3*1H3/t25-,28+,29?,30+,34-;;;/m1.../s1 |
InChI Key |
JDSLZFDMZLUDIT-YRLWULOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
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